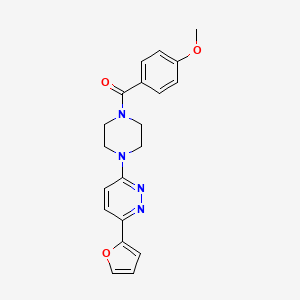

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone: is a complex organic compound that features a combination of furan, pyridazine, piperazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazine ring: This can be achieved by reacting a suitable dicarbonyl compound with hydrazine.

Attachment of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

Coupling of the pyridazine and piperazine rings: This step may involve nucleophilic substitution or other coupling reactions.

Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methoxyphenyl groups.

Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone: Similar structure with a thiophene ring instead of a furan ring.

(4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone: Similar structure with a pyridine ring instead of a furan ring.

(4-(6-(Benzofuran-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, pyridazine ring, piperazine ring, and methoxyphenyl group creates a versatile scaffold for various applications.

Biological Activity

The compound (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2. Its structure includes multiple pharmacophoric elements such as the furan, pyridazine, and piperazine rings, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 362.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567-89-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine moiety is known for its role in enhancing solubility and bioavailability, while the furan and pyridazine components may facilitate interactions with specific biomolecular targets.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to various physiological responses.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have shown that similar compounds with furan and pyridazine moieties possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of cell cycle regulators.

Antimicrobial Activity

The presence of the piperazine ring suggests potential antimicrobial effects. Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the proliferation of human cancer cell lines by inducing G0/G1 cell cycle arrest and apoptosis .

- Antimicrobial Testing : Research conducted on structurally similar compounds revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .

- Neuroprotection : In vitro studies indicated that compounds with furan rings can protect neuronal cells from oxidative stress-induced damage, suggesting a possible therapeutic role in conditions like Alzheimer's disease .

Properties

IUPAC Name |

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-26-16-6-4-15(5-7-16)20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)18-3-2-14-27-18/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGFBZGWOGSLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.